

Technical Guide: 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde[1][2]

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Compound of Interest

Compound Name: 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 63874-99-7

Cat. No.: B1352703

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Executive Summary

1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 63874-99-7) is a critical heterocyclic building block in medicinal chemistry, serving as a primary scaffold for the synthesis of bioactive Schiff bases, fused heterocyclic systems, and pyrazole-based pharmaceuticals (e.g., analogs of Celecoxib or Rimonabant).[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[3] It is designed for researchers requiring high-purity synthesis and structural validation of this specific molecular entity.

Chemical Identity & Physicochemical Profile[1][3][6][7][8][9]

The precise molecular weight and structural parameters are foundational for stoichiometric calculations in multi-step synthesis.

Property	Data
Chemical Name	1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS Number	63874-99-7
Molecular Formula	C ₁₀ H ₇ ClN ₂ O
Molecular Weight	206.63 g/mol
Exact Mass	206.0247
Structure	Pyrazole ring substituted at N1 with p-chlorophenyl and at C4 with a formyl group.
Physical State	Solid (Pale yellow to off-white powder)
Solubility	Soluble in DMSO, DMF, Chloroform, Dichloromethane; sparingly soluble in Ethanol.
Melting Point	~205°C (Reported); Experimental verification recommended due to polymorphic potential.

Structural Analysis

The molecule features a pyrazole core which acts as a bio-isostere for imidazole or pyrrole rings in drug design. The 4-formyl group is highly reactive, serving as an electrophilic handle for condensation reactions (e.g., with amines to form imines), while the p-chlorophenyl moiety provides lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of derived drugs.

Synthetic Pathway: Vilsmeier-Haack Formylation[10]

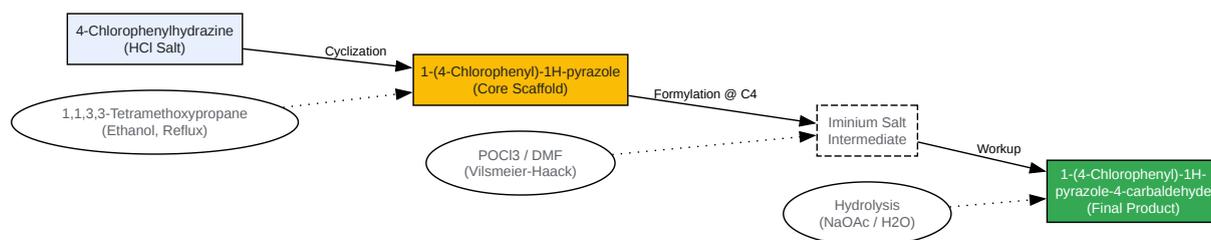
The most robust route for synthesizing **1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde** is the Vilsmeier-Haack reaction. This method introduces a formyl group at the electron-rich C4 position of the pyrazole ring.

Reaction Logic[11]

- Precursor Synthesis: Condensation of 4-chlorophenylhydrazine with a 3-carbon synthon (e.g., 1,1,3,3-tetramethoxypropane) yields the 1-(4-chlorophenyl)-1H-pyrazole core.

- Electrophilic Substitution: The Vilsmeier reagent (generated in situ from POCl₃ and DMF) attacks the C4 position of the pyrazole.
- Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.

Synthetic Workflow Diagram



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Figure 1: Step-wise synthetic pathway from hydrazine precursor to the final aldehyde.

Experimental Protocols

Protocol A: Synthesis of Precursor (1-(4-Chlorophenyl)-1H-pyrazole)[1][9]

- Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), Ethanol (solvent).
- Procedure:
 - Dissolve 4-chlorophenylhydrazine HCl in ethanol.
 - Add 1,1,3,3-tetramethoxypropane dropwise.
 - Reflux for 2–4 hours (monitor by TLC).
 - Concentrate under vacuum and extract with dichloromethane.

- Purify via column chromatography if necessary (though often used crude).

Protocol B: Vilsmeier-Haack Formylation (Target Synthesis)

- Reagents: 1-(4-Chlorophenyl)-1H-pyrazole (1.0 eq), POCl₃ (3.0 eq), DMF (excess/solvent).
- Procedure:
 - Preparation of Vilsmeier Reagent: In a dry flask under N₂, cool anhydrous DMF (5–10 mL/g of substrate) to 0°C. Add POCl₃ dropwise with stirring. A white precipitate (iminium salt) may form. Stir for 30 min.
 - Addition: Add a solution of 1-(4-chlorophenyl)-1H-pyrazole in minimal DMF dropwise to the reagent at 0°C.
 - Heating: Allow to warm to room temperature, then heat to 80–90°C for 4–6 hours.
 - Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaOAc or NaHCO₃ solution to pH 7–8.
 - Isolation: The solid product precipitates. Filter, wash with water, and dry.
 - Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography (Hexane:EtOAc gradient).

Analytical Validation & Quality Control

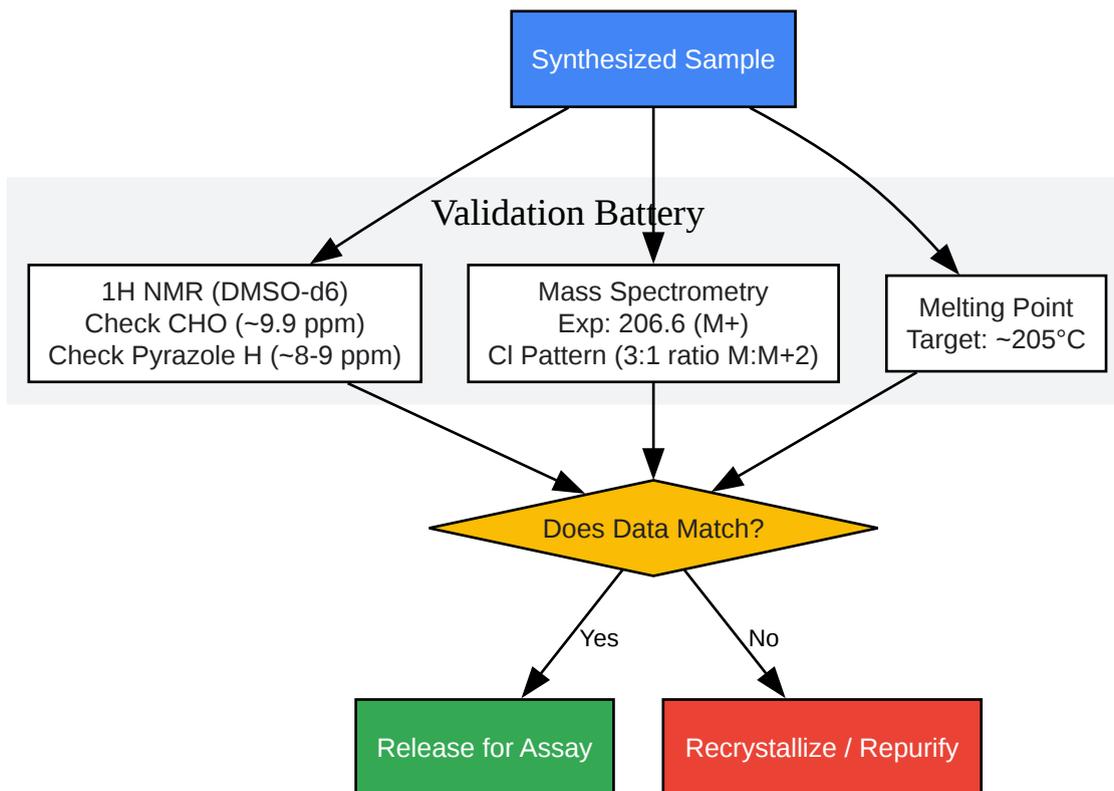
To ensure the integrity of the synthesized compound for downstream applications (e.g., biological screening), a multi-modal analytical approach is required.

Characterization Logic

- Mass Spectrometry (MS): Confirms molecular weight and chlorine isotope pattern.
- Proton NMR (¹H NMR): Verifies the presence of the aldehyde proton and the pyrazole ring proton.

- Melting Point: Quick purity check against literature values.

Analytical Workflow Diagram



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Figure 2: Quality control decision tree for validating molecular identity.

Expected Spectral Data

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 9.92 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.
 - δ 9.15 ppm (s, 1H, Pyrazole H-5): Deshielded due to aldehyde.
 - δ 8.35 ppm (s, 1H, Pyrazole H-3).
 - δ 7.95 ppm (d, 2H, Ar-H): Phenyl protons adjacent to N.
 - δ 7.60 ppm (d, 2H, Ar-H): Phenyl protons adjacent to Cl.

- Mass Spectrometry (ESI+):
 - m/z 207.0 [M+H]⁺: Base peak.
 - m/z 209.0 [M+H+2]⁺: ~33% intensity of base peak (characteristic ³⁵Cl/³⁷Cl isotope signature).

Pharmaceutical Utility & Applications

The **1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde** scaffold is not merely an endpoint but a versatile intermediate.^[4]

- Schiff Base Synthesis: Reaction with primary amines yields imines (Schiff bases) which are widely screened for antimicrobial and antitubercular activity. The azomethine linkage (-CH=N-) is critical for biological activity.
- Fused Heterocycles: Condensation with active methylene compounds (e.g., dimedone, barbituric acid) yields fused systems like pyrazolo[3,4-b]quinolines, which are potent anticancer agents.
- Drug Isosteres: Used to synthesize analogs of Rimonabant (CB1 antagonist) and Celecoxib (COX-2 inhibitor) by modifying the 3/5 positions or the aldehyde handle.

References

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- Spectral Characterization: Sapkota, K. R., et al. "Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base." [7] ResearchGate, 2025. [7] [Link](#)

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